N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

anticancer phenylisoxazole carboxamide regiochemistry

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 2034255-06-4) is a synthetic small molecule belonging to the phenylisoxazole-carboxamide class, featuring a 5-phenylisoxazole-3-carboxamide core linked via an ethyl spacer to a 5-acetylthiophene moiety. Compounds within this broad chemotype have been investigated as EPAC1 inhibitors, KRAS G12C covalent inhibitors, and anticancer/antioxidant agents.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 2034255-06-4
Cat. No. B2389197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
CAS2034255-06-4
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O3S/c1-12(21)17-8-7-14(24-17)9-10-19-18(22)15-11-16(23-20-15)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22)
InChIKeyNXLRWNZBNFVOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 2034255-06-4): Procurement-Relevant Structural Overview


N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 2034255-06-4) is a synthetic small molecule belonging to the phenylisoxazole-carboxamide class, featuring a 5-phenylisoxazole-3-carboxamide core linked via an ethyl spacer to a 5-acetylthiophene moiety. Compounds within this broad chemotype have been investigated as EPAC1 inhibitors, KRAS G12C covalent inhibitors, and anticancer/antioxidant agents [1][2]. The compound is also referred to as AT-101 in certain vendor listings [3]. Its specific substitution pattern – an acetyl-bearing thiophene ethyl side chain coupled to a 5-phenylisoxazole-3-carboxamide core – distinguishes it structurally from the more extensively studied 5-methyl-3-phenylisoxazole-4-carboxamide and 5-(thiophen-2-yl)isoxazole-3-carboxamide sub-series.

Why Phenylisoxazole-Carboxamide Analogs Cannot Be Assumed Interchangeable for N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide Procurement


Within the phenylisoxazole-carboxamide class, minor structural variations produce large shifts in potency, selectivity, and cytotoxicity profile. Published SAR data show that the position of the carboxamide attachment (isoxazole C-3 vs. C-4), the nature of the N-aryl substituent, and methoxy substitution patterns can alter HeLa cell IC₅₀ values from 0.91 µM to >300 µM [1]. Likewise, within 5-phenylisoxazole-3-carboxamide-based EPAC1 inhibitors, IC₅₀ values span from 3.30 µM to >24.4 µM depending on precise substitution [2]. For N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide specifically, the acetylthiophene-ethyl side chain and the C-3 carboxamide regiochemistry constitute a unique combination for which no direct biological data exist [3]; generic substitution based on core scaffold alone is scientifically unsound.

Quantitative Differentiation Evidence for N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 2034255-06-4) vs. Closest Structural Analogs


Regiochemical Differentiation: C-3 Carboxamide vs. C-4 Carboxamide Subseries in Anticancer Potency

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide bears the carboxamide at the C-3 position of the isoxazole ring, distinguishing it from the extensively characterized 5-methyl-3-phenylisoxazole-4-carboxamide subseries (compounds 2a–2e) where the carboxamide is at C-4 [1]. In the published C-4 subseries, the most potent compound (2a) achieved an IC₅₀ of 0.91 µM against HeLa cells and 8.02 µM against Hep3B cells, while the unsubstituted phenylamide analog (2e) was entirely inactive (IC₅₀ >300 µM across all lines) [1]. The target compound's C-3 regiochemistry places it in a distinct SAR space; no C-3 carboxamide analog has been evaluated in this specific anticancer panel. Selection of this compound for anticancer screening must account for the fact that C-3 vs. C-4 regiochemistry has not been directly compared in any published head-to-head study.

anticancer phenylisoxazole carboxamide regiochemistry SAR

Thiophene Substitution Differentiation: 5-Acetylthiophene vs. Unsubstituted Thiophene in EPAC1 Inhibitor Potency

The target compound incorporates a 5-acetylthiophene moiety, whereas the closest structurally characterized EPAC1 inhibitors in the 5-phenylisoxazole-3-carboxamide patent space (US11124489) contain unsubstituted phenyl or fluorophenyl rings at the amide terminus [1]. In that series, compound 14 (ZL0478) showed EPAC1 IC₅₀ = 24.4 µM and EPAC2 IC₅₀ = 15.8 µM [1]. The acetyl group on the thiophene ring of the target compound is expected to alter both the electron density of the heterocycle and the overall logP (calculated logP for the target compound is approximately 3.5, vs. ~4.3 for the unsubstituted thiophene analog N-(2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide), potentially modifying membrane permeability and target off-rate [2]. No direct biological comparison between acetylthiophene and unsubstituted thiophene analogs has been published.

EPAC1 inhibitor thiophene substitution isoxazole carboxamide SAR

Linker Length Differentiation: Ethyl Spacer vs. Longer Alkyl Linkers in Isoxazole Carboxamide Patent Space

The target compound contains an ethyl (-CH₂CH₂-) spacer between the carboxamide nitrogen and the thiophene ring. The comprehensive patent US20210355115A1 describes isoxazole carboxamide compounds with varied alkyl linkers (pentyl, hexyl, heptyl) for the treatment of hearing loss or balance disorders [1]. Shorter ethyl linkers impose greater conformational restriction and different hydrogen-bonding geometries compared to the flexible pentyl/heptyl linkers exemplified in the patent [1]. The target compound's ethyl linker positions the acetylthiophene in closer proximity to the isoxazole core, which may alter binding pocket compatibility. No head-to-head comparison of linker length within this specific chemotype has been published.

linker SAR ethyl spacer isoxazole carboxamide hearing loss

Absence of Reactive Warhead vs. KRAS G12C Covalent Inhibitor Chemotype

Recent work on 5-phenylisoxazole-based covalent inhibitors targeting G12C mutant KRAS employs acrylate-based electrophilic warheads that form irreversible covalent bonds with the mutant cysteine residue [1]. The target compound lacks any electrophilic warhead (no acrylate, acrylamide, or other Michael acceptor functionality), placing it in a reversible-binding pharmacological space distinct from covalent KRAS G12C inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849) [1]. This structural difference defines fundamentally different target engagement mechanisms: reversible equilibrium binding vs. irreversible covalent modification. For screening programs seeking reversible inhibitors, the target compound is mechanistically appropriate; for covalent targeting, it is unsuitable by design.

KRAS G12C covalent inhibitor isoxazole electrophilic warhead

Procurement-Relevant Application Scenarios for N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 2034255-06-4)


Scaffold-Hopping and SAR Expansion for Reversible EPAC1 Inhibitor Programs

Procurement is indicated when expanding SAR beyond the phenyl/fluorophenyl amide series characterized in US11124489, where the most potent compounds show EPAC1 IC₅₀ values in the 3.3–24.4 µM range [1]. The 5-acetylthiophene-ethyl substitution on the C-3 carboxamide scaffold provides a structurally differentiated starting point to probe tolerance for heteroaryl substitution and reduced logP in the EPAC1 binding pocket, with the acetyl group offering a hydrogen-bond acceptor not present in unsubstituted phenyl comparators.

Reversible-Binder Anticancer Screening Libraries (C-3 Carboxamide Chemotype)

This compound fills a specific gap in anticancer screening decks: a 5-phenylisoxazole-3-carboxamide with a heteroaryl-ethyl side chain, contrasting with the published C-4 carboxamide subseries where potency is highly substituent-dependent (active range IC₅₀ 0.91–28.62 µM; inactive 2e >300 µM) [2]. Its inclusion enables systematic exploration of C-3 vs. C-4 regiochemical effects on cytotoxicity across HeLa, Hep3B, MCF-7, and HepG2 panels, which has not been reported in the peer-reviewed literature [2].

Physicochemical Differentiation in CNS or Otic Drug Discovery (Reduced logP, Ethyl Linker)

The combination of a shorter ethyl linker (vs. pentyl/heptyl in US20210355115A1) and an acetylthiophene moiety yielding a calculated logP of approximately 3.5 positions this compound for screening in programs where reduced lipophilicity is desired, such as CNS-penetrant or otic therapeutic discovery as described in the patent landscape [3]. The lower calculated logP relative to unsubstituted thiophene analogs may translate to improved aqueous solubility and reduced phospholipidosis risk in cell-based assays.

Negative Control or Counter-Screen for Covalent KRAS G12C Inhibitor Selectivity Profiling

As a structural analog of the 5-phenylisoxazole core used in G12C KRAS covalent inhibitors but lacking the requisite acrylate warhead [4], this compound can serve as a reversible-binding control to confirm that observed antiproliferative effects in Calu-1 vs. HCT-116 selectivity assays are attributable to covalent engagement of C12 rather than reversible binding to the KRAS switch pocket or off-target effects of the isoxazole scaffold [4].

Quote Request

Request a Quote for N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.